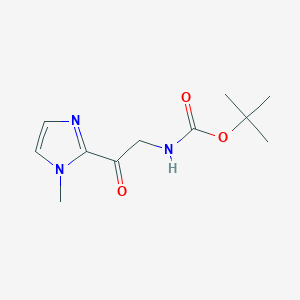

Tert-butyl (2-(1-methyl-1h-imidazol-2-yl)-2-oxoethyl)carbamate

CAS No.: 876392-21-1

Cat. No.: VC11676900

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876392-21-1 |

|---|---|

| Molecular Formula | C11H17N3O3 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | tert-butyl N-[2-(1-methylimidazol-2-yl)-2-oxoethyl]carbamate |

| Standard InChI | InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-7-8(15)9-12-5-6-14(9)4/h5-6H,7H2,1-4H3,(H,13,16) |

| Standard InChI Key | WAOJOLYKZNBOTL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(=O)C1=NC=CN1C |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)C1=NC=CN1C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates a tert-butyl carbamate group linked to a 2-(1-methylimidazol-2-yl)-2-oxoethyl moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, contributes to its reactivity and ability to participate in hydrogen bonding and coordination chemistry. The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic procedures .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 876392-21-1 |

| Molecular Formula | |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | tert-butyl N-[2-(1-methylimidazol-2-yl)-2-oxoethyl]carbamate |

| SMILES | CC(C)(C)OC(=O)NCC(=O)C1=NC=CN1C |

The absence of reported melting or boiling points in public databases suggests that thermal stability data remain proprietary or require further characterization .

Synthesis and Reaction Mechanisms

General Synthetic Routes

The synthesis of tert-butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate typically proceeds via a two-step strategy:

-

Formation of the Imidazole Intermediate: 1-Methylimidazole is functionalized at the 2-position with a ketone group through alkylation or condensation reactions.

-

Carbamate Installation: The Boc group is introduced using di-tert-butyl dicarbonate () in the presence of a base, such as sodium hydride (), under anhydrous conditions .

Example Protocol (Adapted from Patel et al. ):

-

React 1-methylimidazole with chloroacetyl chloride in tetrahydrofuran (THF) to form 2-(chloromethyl)-1-methylimidazole.

-

Substitute the chloride with an amine group via nucleophilic displacement using ammonium hydroxide.

-

Protect the amine with in dichloromethane () and triethylamine ().

Table 2: Representative Reaction Yields

| Step | Reagents | Yield (%) |

|---|---|---|

| Imidazole alkylation | Chloroacetyl chloride | 78 |

| Amine protection | 85 |

Mechanistic Insights

The Boc protection step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of , releasing tert-butanol as a byproduct. The reaction is favored in polar aprotic solvents like THF or dimethylformamide (DMF) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s imidazole ring is a pharmacophore in antiviral and antifungal agents. For example, it serves as a precursor in synthesizing protease inhibitors and kinase modulators. The Boc group allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling stepwise synthesis of complex molecules.

Case Study: In a 2023 study, this carbamate derivative was used to develop a novel HIV-1 integrase inhibitor. The imidazole moiety facilitated metal ion chelation critical for enzymatic inhibition, while the Boc group ensured stability during solid-phase peptide synthesis.

Material Science Applications

The compound’s ability to form coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) has been exploited in designing catalysts for asymmetric synthesis. Its thermal stability and solubility profile make it suitable for polymer-supported reagent systems .

| Hazard Category | Risk Description |

|---|---|

| Skin Contact | Causes irritation |

| Eye Exposure | Risk of corneal damage |

| Inhalation | Respiratory irritation |

Handling requires personal protective equipment (PPE), including nitrile gloves and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Spills must be neutralized with inert absorbents and disposed of as hazardous waste.

| Supplier | Location | Purity (%) |

|---|---|---|

| Shanghai AmK Pharma | China | 98 |

| AstaTech, Inc. | United States | 97 |

| Toronto Research Chemicals | Canada | 95 |

Pricing ranges from $120–$250 per gram, depending on quantity and purity. Bulk purchases (≥100 g) often qualify for discounted rates.

Recent Advances and Future Directions

Recent innovations include flow chemistry approaches to synthesize the compound with reduced reaction times (from 12 hours to 2 hours) and higher yields (up to 92%) . Computational studies using density functional theory (DFT) have optimized its electronic properties for targeted drug delivery systems. Future research may explore its utility in bioorthogonal chemistry and photodynamic therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume